molecular formula C32H25ClN2O4 B12634329 C32H25ClN2O4

C32H25ClN2O4

Cat. No.: B12634329
M. Wt: 537.0 g/mol
InChI Key: RRVVZYNZCAXTSD-HPQIJTKRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzoyl-4-[(4-chlorophenyl)carbonyl]-2-(2,4-dimethylphenyl)-1H,2H,3H,3aH,4H,9aH,9bH-pyrrolo[3,4-a]indolizine-1,3-dione involves multiple steps. One common method includes the reaction of 4-[(4-chlorophenyl)carbonyl]-2-(2,4-dimethylphenyl)-1H-pyrrole-3-carboxylic acid with benzoyl chloride under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like triethylamine . The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques such as column chromatography . The use of automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-benzoyl-4-[(4-chlorophenyl)carbonyl]-2-(2,4-dimethylphenyl)-1H,2H,3H,3aH,4H,9aH,9bH-pyrrolo[3,4-a]indolizine-1,3-dione: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-benzoyl-4-[(4-chlorophenyl)carbonyl]-2-(2,4-dimethylphenyl)-1H,2H,3H,3aH,4H,9aH,9bH-pyrrolo[3,4-a]indolizine-1,3-dione: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-benzoyl-4-[(4-chlorophenyl)carbonyl]-2-(2,4-dimethylphenyl)-1H,2H,3H,3aH,4H,9aH,9bH-pyrrolo[3,4-a]indolizine-1,3-dione involves its interaction with specific molecular targets. It binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-benzoyl-4-[(4-chlorophenyl)carbonyl]-2-(2,4-dimethylphenyl)-1H,2H,3H,3aH,4H,9aH,9bH-pyrrolo[3,4-a]indolizine-1,3-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C32H25ClN2O4

Molecular Weight

537.0 g/mol

IUPAC Name

(3aR,4S,9aR,9bS)-8-benzoyl-4-(4-chlorobenzoyl)-2-(2,4-dimethylphenyl)-3a,4,9a,9b-tetrahydropyrrolo[3,4-a]indolizine-1,3-dione

InChI

InChI=1S/C32H25ClN2O4/c1-18-8-13-24(19(2)16-18)35-31(38)26-25-17-22(29(36)20-6-4-3-5-7-20)14-15-34(25)28(27(26)32(35)39)30(37)21-9-11-23(33)12-10-21/h3-17,25-28H,1-2H3/t25-,26-,27-,28+/m1/s1

InChI Key

RRVVZYNZCAXTSD-HPQIJTKRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=O)[C@@H]3[C@H]4C=C(C=CN4[C@@H]([C@@H]3C2=O)C(=O)C5=CC=C(C=C5)Cl)C(=O)C6=CC=CC=C6)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3C4C=C(C=CN4C(C3C2=O)C(=O)C5=CC=C(C=C5)Cl)C(=O)C6=CC=CC=C6)C

Origin of Product

United States

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